molecular formula C12H15ClO3 B13403133 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone

Katalognummer: B13403133
Molekulargewicht: 245.71 g/mol
InChI-Schlüssel: RBBVSSYQKVBALO-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone is an organic compound with the molecular formula C12H15ClO3. This compound is known for its unique structure, which includes a chloropropoxy group and a methoxyphenyl group attached to a trideuterioethanone backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone typically involves the reaction of 3-chloropropanol with 3-methoxyphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with trideuterioacetyl chloride to form the final product. The reaction conditions usually involve refluxing the mixture in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone is used in various scientific research fields:

Wirkmechanismus

The mechanism of action of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of metabolic enzymes and the disruption of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone is unique due to the presence of trideuterium atoms, which makes it valuable in NMR spectroscopy and other analytical techniques. Its specific structural features also make it a versatile compound in various chemical reactions and scientific research applications .

Eigenschaften

Molekularformel

C12H15ClO3

Molekulargewicht

245.71 g/mol

IUPAC-Name

1-[4-(3-chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone

InChI

InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3/i1D3

InChI-Schlüssel

RBBVSSYQKVBALO-FIBGUPNXSA-N

Isomerische SMILES

[2H]C([2H])([2H])C(=O)C1=CC(=C(C=C1)OCCCCl)OC

Kanonische SMILES

CC(=O)C1=CC(=C(C=C1)OCCCCl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.